1,4-Dioxin, 2,3-dihydro-
Overview
Description
“1,4-Dioxin, 2,3-dihydro-” is a heterocyclic, organic compound with the chemical formula C4H6O2 . It is also known by other names such as p-Dioxin, 2,3-dihydro- .
Synthesis Analysis
The synthesis of “1,4-Dioxin, 2,3-dihydro-” has been reported in several studies. For instance, steroidal 17α-2,3-dihydro-1,4-dioxin-6-yl)-17β-ols of type (2), which are readily available from 17-oxo steroids and 2 3-dihydro-1,4-dioxine, are easily converted into 21-hydroxy-20-oxo steroids .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxin, 2,3-dihydro-” consists of four carbon atoms and six hydrogen atoms, forming a cyclic structure with two oxygen atoms .
Chemical Reactions Analysis
In the context of organic synthesis, “1,4-Dioxin, 2,3-dihydro-” has been used in the preparation of biologically active side-chains from 17-oxosteroids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dioxin, 2,3-dihydro-” include a molecular weight of 86.0892 . The compound has a boiling point of 94.1ºC .
Scientific Research Applications
Electrochromic Device Applications
1,4-Dioxin, 2,3-dihydro- derivatives have been utilized in the development of electrochromic devices (ECDs). For example, the synthesis and application of pentadecafluoro-octanoic acid 2,3-dihydro-thieno(3,4-b)(1,4)dioxin-2-ylmethylester (EDOT-F) in ECDs have been explored. EDOT-F is a cathodically coloring polymer with rapid switching times and significant changes in transmittance and luminance. It exhibits unique properties like high conductivity and hydrophobicity, making it suitable for ECDs (Schwendeman et al., 2003).
Chemical Synthesis and Biological Activities
1,4-Dioxin, 2,3-dihydro- derivatives are important in chemical synthesis and have been noted for their natural occurrence and biological activities. They serve as structural scaffolds in various syntheses, with the introduction of palladium-catalyzed reactions making their synthesis more convenient and general. This has led to a renewed interest in their chemistry, especially in the synthetic community (Achari et al., 2004).
Molecular Orbital Studies
Ab initio molecular orbital studies have been conducted to understand the energies and conformers of various 1,4-dioxin, 2,3-dihydro- derivatives. These studies are crucial for understanding the stability and reactivity of these compounds, which are essential for their application in various fields of chemistry (Freeman et al., 1998).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of 1,4-dioxin, 2,3-dihydro- derivatives has been explored for producing various compounds. This includes the preparation of 5-acyl-2,3-dihydro-1,4-dioxins and 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. Such syntheses demonstrate the versatility and utility of these compounds in organic synthesis and chemical engineering (Blanchot et al., 1990), (Massacret et al., 1999).
Construction of Dihydro-1,4-dioxins
Research has been conducted on new methodologies for constructing dihydro-1,4-dioxin skeletons. This includes processes such as the introduction of thio groups and chlorination, leading to the formation of cyclic ethers. These methodologies have applications in various fields, including agrochemicals and pharmaceuticals (Hahn et al., 2002).
Thermodynamic Properties
The thermodynamic properties of compounds like 2,3-dihydro-1,4-dioxin have been studied, providing valuable data for their application in various scientific fields. Understanding these properties is crucial for their use in material science, chemical engineering, and environmental science (Dorofeeva, 1992).
properties
IUPAC Name |
2,3-dihydro-1,4-dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVCIIORGCREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | 1,4-Dioxene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074714 | |
Record name | 1,4-Dioxene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxin, 2,3-dihydro- | |
CAS RN |
543-75-9 | |
Record name | Dioxene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 2,3-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-dioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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